1S/C10H8BrNO2/c1-5-7-4-6 (11)2-3-8 (7)12-9 (5)10 (13)14/h2-4,12H,1H3, (H,13,14)
. This code provides a specific description of the compound’s molecular structure.
5-Bromo-3-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, characterized by a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the indole ring. Its molecular formula is and it is recognized for its potential biological activities, particularly in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving indole derivatives. It is often studied for its pharmacological properties, especially in relation to enzyme inhibition and cancer treatment.
5-Bromo-3-methyl-1H-indole-2-carboxylic acid is classified as an indole derivative and more specifically as a carboxylic acid. It is also considered a brominated compound, which may influence its reactivity and biological activity.
The synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid typically involves several key steps:
The synthetic routes often involve careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yields and selectivity. For instance, using concentrated sulfuric acid in ethanol at elevated temperatures can facilitate esterification processes that are crucial for forming intermediates in these syntheses .
The structure of 5-bromo-3-methyl-1H-indole-2-carboxylic acid features a bicyclic indole core with a methyl group at the 3-position and a bromine atom at the 5-position. The carboxylic acid functional group is located at the 2-position, contributing to its acidic properties.
5-Bromo-3-methyl-1H-indole-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effects of the methyl group, which can stabilize certain intermediates during reactions .
The mechanism of action for compounds like 5-bromo-3-methyl-1H-indole-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For example, derivatives of indole-2-carboxylic acids have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation and cancer progression.
Studies indicate that modifications at various positions on the indole scaffold can enhance binding affinity and inhibitory activity against target enzymes, highlighting the importance of structure-activity relationships in drug design .
Relevant data on these properties can be found in chemical databases such as PubChem and other scientific literature.
5-Bromo-3-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry due to its dual capacity for metal ion chelation and hydrophobic interactions within biological targets. Structural analyses of HIV-1 integrase inhibitors reveal that the indole nitrogen and C2-carboxyl group form a chelating triad motif with two Mg²⁺ ions (Kd ≈ 10⁻⁶ M) in the enzyme's DDE catalytic motif (Asp64, Asp116, Glu152) [3] [6]. This bis-bidentate coordination mimics the pharmacophore of clinical integrase strand transfer inhibitors (INSTIs) like Raltegravir while introducing novel spatial orientations.
Molecular docking studies (PDB ID: 6PUY) demonstrate that 5-bromo-3-methyl-1H-indole-2-carboxylic acid derivatives occupy the vDNA binding pocket, where the bromine atom at C5 enhances halogen bonding with the phosphate backbone (ΔG = -12.9 kcal/mol), and the C3-methyl group extends into a hydrophobic subpocket formed by Tyr143 and Asn117 residues [6]. Systematic optimization of this scaffold has yielded derivatives with 10-fold increases in integrase inhibition (e.g., compound 17a, IC₅₀ = 3.11 µM) through strategic C6 halogenated benzene substitutions that reinforce π-stacking with viral DNA’s dC20 nucleotide [3].
Table 1: Pharmacophore Optimization Effects on HIV-1 Integrase Inhibition
Derivative | C3 Substituent | C5 Substituent | C6 Substituent | IC₅₀ (µM) |
---|---|---|---|---|
Base scaffold | H | H | H | 32.37 |
4d | CH₃ | Br | H | 15.64 |
16h | CH₂CH₂CN | Br | H | 8.68 |
17a | CH₃ | Br | 4-Cl-C₆H₄ | 3.11 |
Data sourced from integrase strand transfer assays [3] [6]
Regioselective bromination at the indole C5 position requires precise electronic control to avoid polybromination. The standard approach involves electrophilic aromatic substitution (EAS) on 3-methyl-1H-indole-2-carboxylic acid using bromine (1.05 equiv) in dichloromethane at 0°C, achieving 85% regioselectivity via the indole ring’s inherent C5 nucleophilicity [2] [4]. Alternative methods employ N-bromosuccinimide (NBS) in dimethylformamide, though this risks succinimide adduct formation without rigorous moisture control.
The C3-methyl group is typically introduced early in the synthesis via:
Solution-phase synthesis remains dominant for industrial-scale production of 5-bromo-3-methyl-1H-indole-2-carboxylic acid due to operational simplicity. The linear 4-step sequence comprises:
Solid-phase approaches employ resin-bound anthranilates (e.g., Wang resin) for combinatorial library synthesis. The sequence involves:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield | 60-65% | 45-50% |
Production scale | Kilogram | Milligram |
Key impurity | Bromide salts | Resin fragments |
Purity (HPLC) | ≥96% | ≥90% |
Reaction monitoring | TLC/GC | Colorimetric tests |
Primary application | Bulk manufacturing | Lead optimization |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2